molecular formula C29H26N2O4 B10890761 3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10890761
M. Wt: 466.5 g/mol
InChI Key: JPKGZHSMWWKQOO-RFBIWTDZSA-N
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Description

3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(2-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, an indole moiety, a methoxyphenyl group, and a methylbenzoyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(2-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Coupling Reactions: The indole derivative is then coupled with an appropriate aldehyde or ketone to introduce the ethyl group.

    Formation of the Pyrrol-2-One Ring: The pyrrol-2-one ring is formed through a cyclization reaction, often involving the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Introduction of the Hydroxy and Methoxyphenyl Groups: These groups are introduced through electrophilic aromatic substitution reactions, using reagents such as methoxybenzene and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl groups present in the compound can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination, sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its indole moiety is particularly significant, as indole derivatives are known to interact with various biological targets.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(2-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with various molecular targets, including enzymes and receptors. The indole moiety is known to bind to serotonin receptors, while the hydroxy and methoxyphenyl groups can interact with other biological targets. These interactions can modulate various signaling pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbaldehyde: Shares the indole moiety but lacks the additional functional groups present in the target compound.

    2-Methoxyphenylacetic acid: Contains the methoxyphenyl group but lacks the indole and pyrrol-2-one moieties.

    4-Methylbenzoyl chloride: Contains the methylbenzoyl group but lacks the indole and pyrrol-2-one moieties.

Uniqueness

The uniqueness of 3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(2-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its combination of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C29H26N2O4

Molecular Weight

466.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H26N2O4/c1-18-11-13-19(14-12-18)27(32)25-26(22-8-4-6-10-24(22)35-2)31(29(34)28(25)33)16-15-20-17-30-23-9-5-3-7-21(20)23/h3-14,17,26,30,32H,15-16H2,1-2H3/b27-25-

InChI Key

JPKGZHSMWWKQOO-RFBIWTDZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=CC=C5OC)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=CC=C5OC)O

Origin of Product

United States

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